Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate
CAS No.:
Cat. No.: VC15872885
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18O3 |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | propan-2-yl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C15H18O3/c1-5-11-6-7-13-12(8-11)10(4)14(18-13)15(16)17-9(2)3/h6-9H,5H2,1-4H3 |
| Standard InChI Key | QZVULZTZVVRPJW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate (IUPAC name: propan-2-yl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate) features a benzofuran scaffold—a fused bicyclic system comprising a benzene ring and a furan moiety. Key substituents include:
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A methyl group at position 3 of the furan ring.
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An ethyl group at position 5 of the benzene ring.
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An isopropyl ester at position 2 of the furan ring.
The molecular formula is CHO, with a molecular weight of 260.33 g/mol (calculated from atomic masses).
Spectral Characterization
While direct spectral data for this compound are unavailable, analogs provide reliable benchmarks:
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H NMR:
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IR Spectroscopy:
Physical Properties
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 260.33 g/mol | Calculated |
| Melting Point | Not Reported | – |
| Boiling Point | Not Reported | – |
| Solubility | Likely lipophilic |
Synthetic Methodologies
Cyclization of Formylphenoxyacetic Acid Derivatives
A common route to benzofuran-2-carboxylates involves cyclocondensation of substituted salicylaldehydes with haloacetates . For isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate:
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Intermediate Synthesis:
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Cyclization:
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Esterification:
Yield: 70–85% (based on analogous syntheses) .
Palladium-Catalyzed Coupling
Recent advances employ palladium catalysts to introduce substituents post-cyclization . For example, Suzuki-Miyaura coupling could install the ethyl group at position 5 using a boronic acid derivative .
Future Directions
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Structure-Activity Relationships (SAR): Systematic modification of the ethyl and isopropyl groups to optimize pharmacokinetics.
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Targeted Drug Delivery: Encapsulation in lipid nanoparticles to enhance bioavailability .
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Green Synthesis: Developing solvent-free cyclization methods to reduce environmental impact .
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